2-Chloro-4-(methylsulfonyl)phenol

Descripción general

Descripción

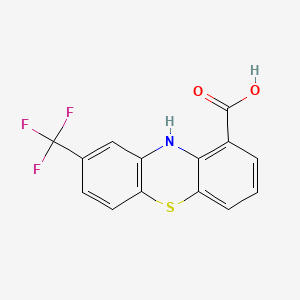

2-Chloro-4-(methylsulfonyl)phenol, also known as 4-methylthio-2-chlorophenol (MTPC) or 2-chloro-p-toluenesulfonamide (CTS), is a synthetic phenol compound that is used for a variety of scientific and industrial applications. It is a colorless to pale yellow liquid with a pungent odor and a melting point of -50°C. It is soluble in water and most organic solvents. MTPC is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

Environmental Remediation

Studies have explored the interactions of related chlorinated and sulfonated compounds with environmental contaminants, highlighting their potential in environmental remediation processes. For example, the nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species demonstrate the chemical reactivity of chlorinated methylsulfonyl compounds in aquatic environments, suggesting a pathway for the degradation of organophosphate pesticides (Wu & Jans, 2006). Additionally, the oxidation of 4-chloro-3-methylphenol in pressurized hot water/supercritical water with potassium persulfate highlights the potential of chlorinated methylsulfonyl compounds in water treatment applications (Kronholm et al., 2001).

Polymer Science

In polymer science, the modification of polysulfones with various functional groups, including those similar to 2-Chloro-4-(methylsulfonyl)phenol, has been studied extensively. For instance, thin film composite membranes with modified polysulfone supports have shown promise for organic solvent nanofiltration (Peyravi et al., 2012), while sulfide and sulfoxide-based poly(ether-amide)s synthesis and characterization research indicate potential applications in various domains, including gas separation (Shockravi et al., 2006).

Water Treatment

Research on the adsorption of phenols by magnetic polysulfone microcapsules containing tributyl phosphate suggests the utility of modified polysulfones in the treatment of phenolic contaminants in water (Yin et al., 2010). This aligns with the broader theme of utilizing chlorinated and sulfonated compounds for environmental cleanup and pollution mitigation.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-4-(methylsulfonyl)phenol is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects of this disruption include a reduction in inflammation and pain signaling .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation and pain . By inhibiting the COX enzymes and disrupting the prostaglandin synthesis pathway, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Propiedades

IUPAC Name |

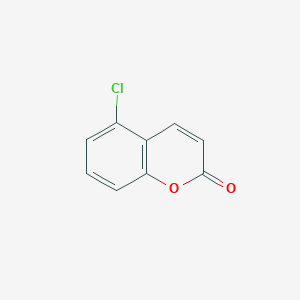

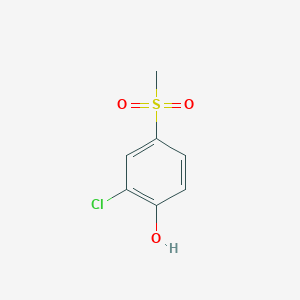

2-chloro-4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCJTSDDCIJRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175122 | |

| Record name | Phenol, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20945-65-7 | |

| Record name | Phenol, 2-chloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020945657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B1605836.png)

![[4-(Acetyloxy)-3-methoxyphenyl]acetic acid](/img/structure/B1605841.png)